2'-3'-cyclic GMP-AMP sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-cGAMP sodium salt involves the enzymatic reaction of cGAMP synthase with cytoplasmic DNA. The compound can be resuspended in endotoxin-free water for various concentrations . The preparation process includes mixing the solid compound with an acid, filtering the mixture, heating the solution, and crystallization .
Industrial Production Methods: Industrial production of 2’,3’-cGAMP sodium salt typically involves large-scale enzymatic reactions followed by purification processes such as anion exchange chromatography. This method achieves high yields and purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-cGAMP sodium salt undergoes various chemical reactions, including hydrolysis and binding reactions. It is known to activate innate immune responses by binding to the stimulator of interferon genes .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’,3’-cGAMP sodium salt include endotoxin-free water and various acids for resuspension and crystallization . The compound is stable under typical laboratory conditions and can be stored at -20ºC to maintain its potency .
Major Products Formed: The major products formed from the reactions involving 2’,3’-cGAMP sodium salt include cytokines such as interferon-β and interferon-γ, which play a significant role in the immune response .
Scientific Research Applications
2’,3’-cGAMP sodium salt has a wide range of scientific research applications. It is used to study the type I interferon response to cytosolic DNA and to identify small compounds capable of binding human stimulator of interferon genes . In medicine, it is explored for its potential in immunotherapy, particularly in cancer treatment . The compound is also used in various biological studies to understand the mechanisms of innate immunity and antiviral responses .
Mechanism of Action
The mechanism of action of 2’,3’-cGAMP sodium salt involves its production by cGAMP synthase in response to cytoplasmic DNA. The compound binds to and activates the stimulator of interferon genes, which in turn induces the production of type I interferons and pro-inflammatory cytokines via the TANK-binding kinase 1/interferon regulatory factor 3 pathway and the NF-κB pathway . This activation promotes the innate immune response and has antitumor activity .
Comparison with Similar Compounds
2’,3’-cGAMP sodium salt is unique due to its atypical 2’-5’ phosphodiester linkage between guanosine and adenosine . Similar compounds include 3’,3’-cGAMP, 3’,2’-cGAMP, and 2’,2’-cGAMP, which also serve as second messengers but have different binding affinities and activation pathways . The binding affinity of 2’,3’-cGAMP to the stimulator of interferon genes is stronger compared to these other cyclic dinucleotides, making it a more potent activator of the innate immune response .
Biological Activity
2'-3'-Cyclic GMP-AMP sodium (2'3'-cGAMP) is a cyclic dinucleotide that plays a crucial role in the innate immune response by acting as a second messenger. It is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA, leading to the activation of the stimulator of interferon genes (STING) pathway. This article explores the biological activity of 2'3'-cGAMP, its mechanisms of action, and its implications in immunotherapy and antiviral defense.
2'3'-cGAMP functions primarily through its interaction with STING, an adaptor protein located in the endoplasmic reticulum. Upon binding to STING, 2'3'-cGAMP triggers downstream signaling pathways that promote the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. The key steps in this process are summarized below:
- Synthesis : cGAS recognizes cytosolic DNA and catalyzes the formation of 2'3'-cGAMP.
- STING Activation : 2'3'-cGAMP binds to STING with a high affinity (Kd values of 3.79 nM for human STING and 120 nM for rat STING) .
- Signal Transduction : Activated STING recruits TANK-binding kinase 1 (TBK1), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).
- Cytokine Production : IRF3 translocates to the nucleus, promoting transcription of type I interferons and other inflammatory cytokines .
Biological Activities
Research has demonstrated various biological activities associated with 2'3'-cGAMP:
- Antiviral Responses : Enhances the host's ability to combat viral infections by inducing an antiviral state through IFN production.
- Tumor Immunity : Acts as an adjuvant in cancer therapies by stimulating immune responses against tumors .
- Macrophage Polarization : Induces repolarization of M2 macrophages, which can enhance anti-tumor immunity .
Data Table: Comparison of cGAMP Variants
The following table summarizes the binding affinities of different cGAMP variants to STING:
Compound | Kd Value (nM) |
---|---|
2'3'-cGAMP | 3.79 |
3'3'-cGAMP | 1,210 |
3'2'-cGAMP | 1,610 |
3'5'-cGAMP | 1,040 |
2'2'-cGAMP | 287 |
Case Studies
Several studies have highlighted the therapeutic potential of 2'3'-cGAMP:
- Zhang et al. (2013) demonstrated that cyclic GMP-AMP containing mixed phosphodiester linkages serves as a high-affinity ligand for STING, emphasizing its role in innate immunity .
- Abe & Barber (2014) explored how cytosolic DNA-mediated immune responses require STING activation, revealing insights into its role in inflammatory diseases .
- Downey et al. (2014) reported that DMXAA, a compound similar to cGAMP, caused tumor-specific vascular disruption and induced M2 macrophage repolarization, suggesting potential applications in cancer therapy .
Properties
CAS No. |
2734858-36-5 |
---|---|
Molecular Formula |
C20H22N10Na2O13P2 |
Molecular Weight |
718.4 g/mol |
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI Key |
CNVCOPPPOWRJAV-DQNSRKNCSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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